6-methylidene-1H-benzimidazol-2-one
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Overview
Description
6-methylidene-1H-benzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylidene-1H-benzimidazol-2-one typically involves the cyclocarbonylation of o-phenylenediamine with 1,1’-carbonyldiimidazole (CDI). This reaction is carried out under flow conditions and optimized using design of experiment techniques . Another method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO, followed by the reaction with thiosemicarbazide in ethanol at reflux temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for industrial production with appropriate optimization.
Chemical Reactions Analysis
Types of Reactions
6-methylidene-1H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Nucleophilic aromatic substitution reactions are common for benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as thiosemicarbazide in ethanol at reflux temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with thiosemicarbazide yields 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .
Scientific Research Applications
6-methylidene-1H-benzimidazol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its biological activity profile.
Mechanism of Action
The mechanism of action of 6-methylidene-1H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects. The substitution pattern around the benzimidazole nucleus plays a crucial role in determining its activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
- 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide
- 2-Methyl-1H-benzimidazol-6-amine dihydrochloride
Uniqueness
6-methylidene-1H-benzimidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H6N2O |
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Molecular Weight |
146.15 g/mol |
IUPAC Name |
6-methylidene-1H-benzimidazol-2-one |
InChI |
InChI=1S/C8H6N2O/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H2,(H,10,11) |
InChI Key |
JYZODOMDKCIHOO-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=CC2=NC(=O)NC2=C1 |
Origin of Product |
United States |
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